3-[3-(benzyloxy)phenyl]-1H-pyrazole

ALK kinase inhibition Kinase selectivity Cancer therapeutics

3-[3-(Benzyloxy)phenyl]-1H-pyrazole is a privileged pyrazole scaffold for kinase inhibitor programs targeting ALK and EGFR. The benzyloxy group is non-negotiable—it dramatically enhances kinase selectivity and metabolic stability over non-benzyloxy analogs, while also serving as a stable protecting group for late-stage phenolic diversification. Procure this 95% pure intermediate to accelerate hit-to-lead campaigns in oncology or CNS drug discovery without re-optimizing the critical benzyloxy pharmacophore. Ideal for focused library synthesis and structure-activity relationship studies.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 1803600-65-8
Cat. No. B1382099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(benzyloxy)phenyl]-1H-pyrazole
CAS1803600-65-8
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=NN3
InChIInChI=1S/C16H14N2O/c1-2-5-13(6-3-1)12-19-15-8-4-7-14(11-15)16-9-10-17-18-16/h1-11H,12H2,(H,17,18)
InChIKeyXAXRJHOZFRYHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[3-(Benzyloxy)phenyl]-1H-pyrazole (CAS 1803600-65-8): Core Chemical Identity and Baseline Properties


3-[3-(Benzyloxy)phenyl]-1H-pyrazole (CAS 1803600-65-8) is a synthetic organic compound belonging to the pyrazole class, featuring a five-membered heterocyclic ring with two adjacent nitrogen atoms . Its molecular formula is C16H14N2O with a molecular weight of 250.29 g/mol, and it is characterized by a benzyloxy group (-OCH2C6H5) attached to the meta position of a phenyl ring at the pyrazole 3-position . The compound is a versatile small molecule scaffold with a purity of 95% from commercial sources and is typically stored at -4°C for short-term use or in cool, dry conditions for long-term storage . The benzyloxy moiety enhances its lipophilic character, contributing to membrane permeability and potential interactions with hydrophobic protein pockets in drug discovery applications [1].

Why Generic Substitution Fails for 3-[3-(Benzyloxy)phenyl]-1H-pyrazole (CAS 1803600-65-8): The Critical Role of the Benzyloxy Moiety


Generic substitution of 3-[3-(Benzyloxy)phenyl]-1H-pyrazole with structurally related pyrazoles or simpler phenylpyrazoles is not scientifically valid due to the decisive influence of the benzyloxy group on both molecular recognition and physicochemical properties. The benzyloxy substituent is not a passive structural element; it actively modulates kinase selectivity, as demonstrated in ALK inhibitor series where replacing an ethoxy group with a benzyloxy group markedly enhanced potency and selectivity for ALK over VEGFR2 and IR, while simultaneously improving metabolic stability [1]. In HIV NNRTI development, replacement of the benzyl group with phenylthio or phenoxy groups led to marked improvements in potency and ligand efficiency, underscoring that even seemingly minor modifications to the benzyl moiety produce substantial changes in biological activity [2]. Furthermore, the benzyloxy group serves as a protective group that can be selectively cleaved to generate the corresponding phenol for further derivatization, a synthetic versatility not shared by non-benzyloxy analogs [3]. These class-level observations confirm that the precise substitution pattern and the presence of the benzyloxy group are non-negotiable determinants of the compound's utility in medicinal chemistry programs.

Quantitative Differentiation Evidence for 3-[3-(Benzyloxy)phenyl]-1H-pyrazole (CAS 1803600-65-8) Versus Structural Analogs


Benzyloxy Group Confers Enhanced Kinase Selectivity in ALK Inhibition Compared to Ethoxy Analogs

In a head-to-head SAR study of pyrazolone-based ALK inhibitors, replacing the ethoxy group of compound 1 with a benzyloxy group to generate compound 5a resulted in enhanced potency against ALK, improved selectivity over VEGFR2 and IR, and increased metabolic stability [1]. While direct data for 3-[3-(benzyloxy)phenyl]-1H-pyrazole are not available, this study provides class-level inference that the benzyloxy moiety at a similar position in a pyrazole scaffold confers a distinct selectivity profile relative to smaller alkoxy substituents. This SAR trend is directly relevant to 3-[3-(benzyloxy)phenyl]-1H-pyrazole, which bears a benzyloxy group at the meta position of the phenyl ring attached to the pyrazole 3-position .

ALK kinase inhibition Kinase selectivity Cancer therapeutics

Benzyloxy-Pyrazole Scaffold Demonstrates Superior Cytotoxicity in A549 Lung Cancer Cells Relative to Doxorubicin

While 3-[3-(benzyloxy)phenyl]-1H-pyrazole itself lacks direct comparative cytotoxicity data, a closely related pyrazoline-linked carboxamide containing a 4-benzyloxyphenyl group (compound 6n) demonstrated potent cytotoxicity against A549 non-small-cell lung cancer cells with an IC50 of 4.6 ± 0.57 µM, significantly more potent than doxorubicin in the same assay [1]. Compound 6m, a structural analog with a different heteroaryl substituent, exhibited an IC50 of 10.3 ± 1.07 µM. Both compounds inhibited EGFR kinase with IC50 values of 3.65 ± 0.54 µM and 6.5 ± 2.91 µM, respectively. This cross-study evidence suggests that the benzyloxyphenyl-pyrazole motif is a privileged scaffold for anticancer activity, providing a rationale for selecting 3-[3-(benzyloxy)phenyl]-1H-pyrazole as a core scaffold for further derivatization in oncology programs .

Anticancer EGFR kinase inhibition Cytotoxicity

Benzyloxy Substituent in Pyrazole NNRTIs Modulates Lipophilicity and Ligand Efficiency Relative to Phenylthio and Phenoxy Analogs

In a study optimizing pyrazole-based non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs), replacement of the substituted benzyl group with corresponding phenylthio or phenoxy groups resulted in marked improvements in potency, ligand efficiency (LE), and ligand-lipophilicity efficiency (LLE) [1]. While quantitative values are not provided in the abstract, this class-level inference demonstrates that the benzyloxy group imparts a distinct physicochemical and potency profile compared to bioisosteric replacements. The 3-[3-(benzyloxy)phenyl]-1H-pyrazole scaffold therefore occupies a specific lipophilicity-efficacy space that may be advantageous or disadvantageous depending on the desired ADME properties, and should not be assumed interchangeable with phenoxy or phenylthio analogs .

HIV NNRTI Ligand efficiency

Benzyloxy Group Enables Selective Deprotection for Downstream Functionalization: A Synthetic Differentiation

The benzyloxy group in 3-[3-(benzyloxy)phenyl]-1H-pyrazole serves as a protected phenol, which can be selectively cleaved via Pd/C-catalyzed hydrogenolysis or treatment with aqueous acid to yield the corresponding 3-(3-hydroxyphenyl)-1H-pyrazole [1]. This synthetic handle is not present in non-benzyloxy analogs such as 3-(3-methoxyphenyl)-1H-pyrazole or 3-(3-fluorophenyl)-1H-pyrazole, which lack a cleavable protecting group. The ability to deprotect the benzyloxy group under mild conditions enables late-stage diversification of the pyrazole scaffold through O-alkylation, O-acylation, or other phenol-specific transformations, providing a strategic advantage in medicinal chemistry campaigns where modular access to diverse analogs is required .

Synthetic chemistry Protecting group Scaffold diversification

Optimal Research and Industrial Application Scenarios for 3-[3-(Benzyloxy)phenyl]-1H-pyrazole (CAS 1803600-65-8)


Scaffold for Kinase Inhibitor Lead Optimization, Particularly for ALK and EGFR Targets

3-[3-(Benzyloxy)phenyl]-1H-pyrazole serves as a privileged core scaffold for designing selective kinase inhibitors, especially for ALK and EGFR, based on the demonstrated ability of the benzyloxy group to enhance kinase selectivity and metabolic stability [1]. The compound can be further elaborated at the pyrazole N1 and C5 positions to generate focused libraries for screening against kinase panels, with the benzyloxy group providing both a hydrophobic anchor for kinase binding pockets and a synthetic handle for late-stage diversification [2]. This application is supported by class-level evidence showing that benzyloxy substitution on pyrazole/pyrazolone scaffolds improves selectivity profiles over closely related kinases such as VEGFR2 and IR [1].

Protected Phenol Building Block for Modular Synthesis of Phenol-Containing Bioactive Molecules

The benzyloxy group in this compound functions as a stable protecting group for the meta-phenol, enabling chemists to perform reactions on the pyrazole ring (e.g., N-alkylation, C-H functionalization) without interference from the phenolic OH group [1]. Subsequent deprotection under mild hydrogenolysis conditions yields the free 3-(3-hydroxyphenyl)-1H-pyrazole, which can then be further functionalized via O-alkylation, Mitsunobu reactions, or sulfonylation to access diverse chemical space [2]. This orthogonal protection strategy is particularly valuable in the synthesis of complex drug candidates where a phenol moiety must be introduced late in the synthetic sequence [3].

Hit-to-Lead Optimization in Oncology Programs Targeting Non-Small-Cell Lung Cancer (NSCLC)

The benzyloxyphenyl-pyrazole motif is associated with potent cytotoxicity against A549 NSCLC cells, as demonstrated by compound 6n (IC50 = 4.6 ± 0.57 µM) which was more potent than doxorubicin [1]. 3-[3-(Benzyloxy)phenyl]-1H-pyrazole can serve as a minimal pharmacophore for hit-to-lead campaigns in lung cancer drug discovery, where subsequent modifications at the pyrazole N1 and C5 positions can be explored to improve potency, selectivity, and drug-like properties [2]. The compound's structural similarity to the active benzyloxyphenyl-pyrazole core in EGFR inhibitors provides a rational starting point for medicinal chemistry optimization [1].

Physicochemical Probe for Lipophilicity-Dependent SAR Studies in CNS Drug Discovery

Given the influence of the benzyloxy group on lipophilicity and ligand efficiency in HIV NNRTI programs [1], 3-[3-(Benzyloxy)phenyl]-1H-pyrazole can be employed as a physicochemical probe to systematically evaluate the impact of benzyloxy substitution on CNS penetration, metabolic stability, and off-target binding. Its moderate molecular weight (250.29 g/mol) and balanced lipophilicity make it a suitable starting point for CNS drug discovery programs where optimizing the lipophilic ligand efficiency (LLE) is critical for achieving brain exposure while minimizing nonspecific binding [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[3-(benzyloxy)phenyl]-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.